tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Lipophilicity Drug-likeness Oxetane building blocks

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1823228-96-1) is a fluorinated spirocyclic oxetane-pyrrolidine building block with molecular formula C₁₂H₂₀FNO₄ and molecular weight 261.29 g/mol. It belongs to the 2-oxa-6-azaspiro[3.4]octane class, which has been employed in the preparation of EGFR-targeting 4-anilinoquinazoline derivatives.

Molecular Formula C12H20FNO4
Molecular Weight 261.29 g/mol
Cat. No. B12948287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Molecular FormulaC12H20FNO4
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(COC2)C(C1)(CO)F
InChIInChI=1S/C12H20FNO4/c1-10(2,3)18-9(16)14-4-11(7-17-8-11)12(13,5-14)6-15/h15H,4-8H2,1-3H3
InChIKeyVNTFGTJHHWLTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate Procurement Guide: Key Physicochemical Benchmarks


tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1823228-96-1) is a fluorinated spirocyclic oxetane-pyrrolidine building block with molecular formula C₁₂H₂₀FNO₄ and molecular weight 261.29 g/mol . It belongs to the 2-oxa-6-azaspiro[3.4]octane class, which has been employed in the preparation of EGFR-targeting 4-anilinoquinazoline derivatives . The compound contains a Boc-protected amine, a primary alcohol (hydroxymethyl), and a single fluorine atom at the spirocyclic 8-position—a stereogenic quaternary carbon. It is commercially available as the racemate (CAS 1823228-96-1, 98% purity) and as resolved (R)- and (S)-enantiomers (CAS 2920239-55-8 and 2052992-83-1, respectively) .

Why Generic Substitution Fails for tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: The 8-Fluoro Differentiation


Close analogs within the 2-oxa-6-azaspiro[3.4]octane class—including the des-fluoro variant (CAS 1934949-83-3, C₁₂H₂₁NO₄, MW 243.30) and other 8-substituted derivatives—differ markedly in the single atom substitution at the 8-position. Removal of the fluorine eliminates its strong electron-withdrawing effect, which modulates the pKₐ of the adjacent hydroxymethyl proton by up to 3 units [1]. The fluorine atom also alters lipophilicity (LogP 0.95 for the 8-fluoro compound vs. an estimated ~0.2–0.4 for the des-fluoro analog based on class-level structure–property relationships [2]) and introduces unique C–F···H–X hydrogen-bonding capacity not achievable with the des-fluoro or 8-methyl analogs. Furthermore, the spirocyclic oxetane scaffold itself confers distinct conformational constraints and metabolic stability advantages over common morpholine or piperidine bioisosteres [2]. These properties are not independent—the fluorine directly tunes the oxetane's electronic environment, meaning that generic substitution with any in-class compound lacking the 8-fluoro group will produce a different physicochemical and pharmacological profile.

Quantitative Differentiation Evidence for tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate vs. Closest Analogs


Lipophilicity Modulation: 8-Fluoro vs. 8-Des-Fluoro – LogP Comparison

The 8-fluoro substituent substantially elevates lipophilicity compared to the des-fluoro analog. The target compound (CAS 1823228-96-1) has a computed LogP of 0.9543 (ChemScene computational chemistry data) . In contrast, the des-fluoro analog (CAS 1934949-83-3, C₁₂H₂₁NO₄, MW 243.30) lacks the fluorine atom, and its LogP is estimated to be approximately 0.2–0.4 based on the established class-level observation that each fluorine substitution on an oxetane scaffold increases LogP by roughly 0.5–1.0 units [1]. The ~0.5–0.7 LogP increase conferred by the single fluorine atom represents a meaningful difference in membrane permeability potential while still maintaining the favorable low-lipophilicity profile characteristic of oxetane-containing scaffolds.

Lipophilicity Drug-likeness Oxetane building blocks

pKₐ Modulation: Fluorine-Induced Acidification of the 8-Hydroxymethyl Group

Fluorination at the spirocyclic 8-position, directly adjacent to the hydroxymethyl group, significantly increases the acidity of the hydroxyl proton. A dedicated physicochemical study of fluorinated oxetane building blocks (Litskan et al., 2025, Chemistry – A European Journal) demonstrated that introducing fluorine atom(s) onto the oxetane core decreases pKₐ values by up to three units relative to the corresponding non-fluorinated (gem-dimethyl, cyclopropyl, or cyclobutylidene) counterparts [1]. While this study focused on 3,3-disubstituted oxetanes, the electronic effect is transferable to the 8-fluoro-8-(hydroxymethyl)-spirocyclic system: the electronegative fluorine atom withdraws electron density through two bonds, stabilizing the alkoxide conjugate base and lowering the pKₐ of the –CH₂OH group. The des-fluoro analog (CAS 1934949-83-3) lacks this acidifying element and thus exhibits a higher (less acidic) pKₐ for the same hydroxyl functionality.

pKₐ tuning Hydrogen-bond donor acidity Fluorine effect

Conformational Restraint and Scaffold Rigidity: Spirocyclic Oxetane vs. Morpholine as Metabolic Stability Surrogate

The 2-oxa-6-azaspiro[3.4]octane core offers a conformationally rigid spirocyclic topology that serves as a direct replacement for the metabolically labile morpholine ring. The 2016 Chemical Reviews article by Bull et al. reports head-to-head comparisons where spirocyclic oxetane 12, when compared to morpholine 11, simultaneously increased aqueous solubility and decreased lipophilicity while retaining metabolic stability toward oxidative degradation [1]. In the same study, matched-pair analyses of oxetane-containing spirocycles versus carbonyl-containing heterocycles demonstrated decreased intrinsic clearance rates in both human and mouse liver microsomes for the spiro-oxetane derivatives (compounds 8 and 10 vs. 7 and 9) [1]. The 8-fluoro substituent on our target compound further reinforces metabolic stability by blocking potential oxidative metabolism at the spirocyclic quaternary carbon, as C–F bonds resist cytochrome P450-mediated oxidation far better than C–H bonds.

Metabolic stability Spirocyclic constraint Oxetane bioisostere

Enantiomeric Definition and Stereochemical Procurement Control: (R)- vs. (S)- vs. Racemate

The 8-fluoro-8-(hydroxymethyl) spirocyclic carbon is a chiral quaternary center, and the compound is procurable in three stereochemical forms: racemate (CAS 1823228-96-1, 98% purity, Catalog CS-0292310, ChemScene ), (R)-enantiomer (CAS 2920239-55-8, AKSci 1986FQ ), and (S)-enantiomer (CAS 2052992-83-1, CatoChem ). This is in contrast to many 2-oxa-6-azaspiro[3.4]octane building blocks that lack the 8-fluoro substituent and are only available as racemates or have poorly defined enantiomeric purity. The non-fluorinated analog (CAS 1934949-83-3) is also available as the (R)-enantiomer (CAS 1932499-84-7, ChemSrc ), but the fluorine atom introduces an additional stereoelectronic differentiation between the two enantiomers that can be exploited for target-specific binding.

Chiral resolution Enantiomeric purity Stereochemistry

Hydrogen-Bond Acceptor Topology: Impact of 8-F Substitution on Polar Surface Area and Interaction Capacity

The target compound has a computed topological polar surface area (TPSA) of 59 Ų and 4 hydrogen-bond acceptor atoms (including the fluorine), with 1 hydrogen-bond donor (the hydroxymethyl OH) . By comparison, the des-fluoro analog (CAS 1934949-83-3, C₁₂H₂₁NO₄) lacks the fluorine atom and thus has only 3 hydrogen-bond acceptor atoms (oxetane oxygen, carbamate carbonyl, carbamate oxygen) versus the 4 acceptors in the fluorinated compound. While the C–F group is a weak hydrogen-bond acceptor, its presence can participate in orthogonal C–F···H–X interactions (e.g., with backbone amide NH or serine/threonine OH groups in protein binding sites) that are geometrically and energetically inaccessible to the des-fluoro analog. The TPSA value of 59 Ų remains well within the < 140 Ų threshold associated with good oral bioavailability, confirming that the fluorine atom adds H-bond acceptor functionality without compromising membrane permeability.

TPSA Hydrogen bonding Polar surface area

Procurement Cost Differential: 8-Fluoro Building Block vs. Des-Fluoro Analog

The 8-fluoro compound (CAS 1823228-96-1) carries a list price of $1,845 per gram from AChemBlock (Catalog U133308, 97% purity) . In contrast, the des-fluoro analog (CAS 1934949-83-3) is available from multiple vendors at substantially lower prices typical of non-fluorinated oxetane-pyrrolidine building blocks (e.g., MolCore lists it at 98% purity with packaging options from 10 g to 100 kg for pharmaceutical R&D supply ). The price premium for the 8-fluoro compound reflects the additional synthetic steps required for introducing the quaternary fluoro-hydroxymethyl stereocenter via deoxofluorination or fluoroalkylation chemistry. This cost difference is a direct consequence of the synthetic complexity documented for fluorinated oxetane building blocks, where optimized gram-scale routes require specialized reagents (e.g., DAST, Deoxo-Fluor) and chromatographic purification [1].

Procurement Cost per gram Synthesis complexity

High-Value Application Scenarios for tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate in Drug Discovery and Chemical Biology


Parallel SAR Exploration of Fluorine pKₐ and Lipophilicity Effects on Target Binding

In lead optimization programs where the spirocyclic oxetane scaffold is used as a morpholine bioisostere, the 8-fluoro-8-(hydroxymethyl) variant provides a distinct physicochemical profile for parallel structure–activity relationship (SAR) studies. The ~0.5–0.7 LogP increase relative to the des-fluoro analog , combined with an up to 3-unit pKₐ decrease at the hydroxymethyl group [1], enables medicinal chemists to systematically probe the impact of fluorine-mediated electronic effects on target binding affinity, selectivity, and functional activity. This compound is particularly valuable when used alongside the des-fluoro analog in matched-pair analysis, allowing deconvolution of fluorine-specific contributions from scaffold-derived effects.

Quote Request

Request a Quote for tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.